A Technical Guide to HJC0416 Hydrochloride: A Novel STAT3 Inhibitor
A Technical Guide to HJC0416 Hydrochloride: A Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0416 hydrochloride is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The aberrant activation of the STAT3 signaling pathway is a key factor in the development and progression of various human cancers. HJC0416 has demonstrated significant anticancer properties both in vitro and in vivo, positioning it as a promising candidate for further therapeutic development.[2][3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of HJC0416 hydrochloride.
Discovery and Rationale
HJC0416 was developed as part of a rational drug design effort to create orally bioavailable STAT3 inhibitors with improved potency and drug-like properties.[2] The discovery originated from a lead compound, HJC0149, which was modified to enhance its biological activity.[2] Molecular docking studies indicated that introducing an O-alkylamino-tethered side chain to the hydroxyl group of the lead compound could improve its interaction with the STAT3 protein.[2] This structural modification led to the synthesis of a series of analogues, from which HJC0416 was identified as a particularly potent inhibitor.[2]
Chemical and Physical Properties
The key chemical and physical properties of HJC0416 hydrochloride are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride | |
| Molecular Formula | C18H17ClN2O4S.HCl | |
| Molecular Weight | 429.32 g/mol | |
| CAS Number | 2415263-08-8 | |
| Purity | ≥97% | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water | |
| Storage | Store at -20°C |
Synthesis
While the specific, step-by-step synthesis protocol from the primary literature is not publicly available in the search results, the discovery paper by Chen et al. (2014) outlines the rational design and synthesis of HJC0416.[2] The synthesis is based on the modification of the lead compound HJC0149 (5-chloro-N-(1,1-dioxo-1H-1λ(6)-benzo[b]thiophen-6-yl)-2-hydroxybenzamide). The key synthetic step involves the introduction of a 3-aminopropoxy side chain at the 2-hydroxy position of the benzamide (B126) core.
A generalized workflow for the synthesis based on the discovery context is presented below.
Caption: Generalized workflow for HJC0416 synthesis.
Mechanism of Action and Signaling Pathway
HJC0416 exerts its anticancer effects by directly inhibiting the STAT3 signaling pathway.[4] STAT3 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated.
HJC0416's mechanism of action includes:
-
Downregulation of STAT3 Phosphorylation: It inhibits the phosphorylation of STAT3 at the Tyr-705 site.[3]
-
Induction of Apoptosis: By inhibiting STAT3, it leads to an increase in the expression of cleaved caspase-3, a key marker of apoptosis.[3]
-
Cell Cycle Inhibition: The compound causes cell cycle arrest and downregulates the expression of Cyclin D1, a protein essential for cell cycle progression.[3]
The diagram below illustrates the STAT3 signaling pathway and the point of inhibition by HJC0416.
Caption: HJC0416 inhibits the phosphorylation of STAT3.
Pharmacological Profile
In Vitro Activity
HJC0416 has demonstrated potent antiproliferative effects against a range of cancer cell lines.[2] The IC50 values highlight its efficacy, particularly in pancreatic and breast cancer cells.[3]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | 0.04 | [3] |
| Panc-1 | Pancreatic Cancer | 1.88 | [3] |
| MCF-7 | Breast Cancer (ER-positive) | 1.76 | [3] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.97 | [3] |
In MDA-MB-231 cells, treatment with HJC0416 (5 µM for 24 hours) decreased STAT3 promoter activity by approximately 51%.[3] Furthermore, at concentrations of 1-10 µM, it effectively downregulated STAT3 protein levels and phosphorylation, induced cleaved caspase-3, and reduced cyclin D1 levels.[3]
In Vivo Activity
The anticancer effects of HJC0416 have been confirmed in animal models.[3] In mice with MDA-MB-231 xenografts, HJC0416 demonstrated significant tumor growth inhibition.[3] The compound is orally bioavailable and effective through both intraperitoneal and oral administration routes.[2][3]
| Administration Route | Dosage | Duration | Tumor Volume Reduction | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | 7 days | 67% | [3] |
| Oral (p.o.) | 100 mg/kg | 14 days | 46% | [3] |
Importantly, no significant signs of toxicity were observed at a dose of 100 mg/kg, indicating a favorable safety profile.[3]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, AsPC-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of HJC0416 hydrochloride (e.g., ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p-STAT3 and Cleaved Caspase-3
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) to 70-80% confluency and treat with HJC0416 (e.g., 1, 5, 10 µM) for 12-24 hours.
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
The experimental workflow is visualized below.
Caption: Workflow for Western Blot analysis.
Conclusion
HJC0416 hydrochloride is a novel, potent, and orally bioavailable STAT3 inhibitor with a compelling anticancer profile.[1][2] Its mechanism of action, involving the direct inhibition of STAT3 phosphorylation and induction of apoptosis, makes it a strong candidate for the treatment of cancers with aberrant STAT3 signaling, such as specific types of breast and pancreatic cancer.[4] The preclinical in vitro and in vivo data support its continued development as a potential therapeutic agent.[2][3]
